molecular formula C16H14N6O2S B2988744 1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903426-19-6

1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2988744
CAS RN: 1903426-19-6
M. Wt: 354.39
InChI Key: KJQIXXPLFGYHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H14N6O2S and its molecular weight is 354.39. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of novel furo[2,3-d]pyrimidines, furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, and related derivatives through reactions involving furan and thiophene derivatives. These processes often involve cyclization reactions and the formation of complex heterocyclic systems that could have potential applications in medicinal chemistry and material science (Shaker, 2006).

Potential Biological Activities

Research into the synthesis of pyridine, naphthyridine derivatives, and their interactions with biological targets has been conducted, indicating a broad interest in these compounds for their potential biological activities. Such studies often aim to explore the pharmacological potentials of these compounds, including their antiviral, anticancer, or enzyme inhibition properties (Abdelrazek et al., 2010).

Drug Development and Modification

Compounds related to 1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea have been explored for their potential in drug development, including studies on their synthesis, crystal structure, and modification to improve pharmacokinetic properties or reduce toxicity. For instance, modifications of PI3K inhibitors by replacing certain groups with alkylurea derivatives have been studied to enhance anticancer effects and reduce toxicity (Wang et al., 2015).

Corrosion Inhibition

Interestingly, derivatives of furanyl and phenyl substituted triazolothiadiazine have been investigated for their applications as corrosion inhibitors, demonstrating the versatility of these chemical frameworks. Such studies highlight the potential industrial applications of these compounds beyond their biological activities (Arshad et al., 2019).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c23-16(17-8-12-2-1-6-24-12)18-9-15-20-19-14-4-3-13(21-22(14)15)11-5-7-25-10-11/h1-7,10H,8-9H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIXXPLFGYHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

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